molecular formula C9H9IO B13738026 (R)-2-Iodo-3-phenylpropionaldehyde

(R)-2-Iodo-3-phenylpropionaldehyde

Cat. No.: B13738026
M. Wt: 260.07 g/mol
InChI Key: FGXOGVFQSMIASH-SECBINFHSA-N
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Description

®-2-Iodo-3-phenylpropionaldehyde is an organic compound characterized by the presence of an iodine atom, a phenyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Iodo-3-phenylpropionaldehyde can be achieved through several methods. One common approach involves the iodination of ®-3-phenylpropionaldehyde using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, with the aldehyde group remaining intact while the iodine atom is introduced at the alpha position relative to the aldehyde.

Industrial Production Methods

In an industrial setting, the production of ®-2-Iodo-3-phenylpropionaldehyde may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Iodo-3-phenylpropionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: ®-2-Iodo-3-phenylpropionic acid.

    Reduction: ®-2-Iodo-3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Iodo-3-phenylpropionaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Iodo-3-phenylpropionaldehyde involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, making the compound versatile in organic synthesis. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Bromo-3-phenylpropionaldehyde: Similar structure but with a bromine atom instead of iodine.

    ®-2-Chloro-3-phenylpropionaldehyde: Contains a chlorine atom instead of iodine.

    ®-3-Phenylpropionaldehyde: Lacks the halogen atom.

Uniqueness

®-2-Iodo-3-phenylpropionaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

(2R)-2-iodo-3-phenylpropanal

InChI

InChI=1S/C9H9IO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2/t9-/m1/s1

InChI Key

FGXOGVFQSMIASH-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C=O)I

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)I

Origin of Product

United States

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